(2S,4S)-1-Isopropyl-4-methoxy-proline
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Overview
Description
(2S,4S)-1-Isopropyl-4-methoxy-proline is a chiral amino acid derivative with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Isopropyl-4-methoxy-proline typically involves chiral separation techniques to obtain the desired enantiomer. One effective approach is the separation of chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from its racemic mixture . This process involves crystallization and the formation of hydrogen bonds to achieve high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound can be scaled up using optimized synthetic routes that enhance yield and efficiency. For instance, the use of preparative-scale chromatography and crystallization-based methods can significantly improve the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-Isopropyl-4-methoxy-proline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s stereochemistry and functional groups.
Substitution: Commonly involves nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4S)-1-Isopropyl-4-methoxy-proline has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Plays a role in studying enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-1-Isopropyl-4-methoxy-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biological effects. The pathways involved often include enzyme inhibition or activation, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-Isopropyl-4-methoxy-proline: A diastereomer with different stereochemistry and potentially different biological activity.
(2S,4S)-1-Isopropyl-4-hydroxy-proline: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness
(2S,4S)-1-Isopropyl-4-methoxy-proline is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
(2S,4S)-4-methoxy-1-propan-2-ylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(2)10-5-7(13-3)4-8(10)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGLHRMLUPYMGT-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@H](C[C@H]1C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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